Methyl 2-bromomethylbenzoate CAS number 2417-73-4
Methyl 2-bromomethylbenzoate CAS number 2417-73-4
An In-Depth Technical Guide to Methyl 2-bromomethylbenzoate (CAS 2417-73-4)
Introduction
Methyl 2-bromomethylbenzoate, with CAS number 2417-73-4, is an important bifunctional organic compound. It incorporates both a methyl ester and a reactive bromomethyl group on a benzene ring, positioned ortho to each other. This specific arrangement makes it a highly valuable reagent and building block in organic synthesis, particularly within the pharmaceutical industry. Its utility stems from the benzylic bromide, which is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This guide provides a comprehensive overview of its synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in chemical and drug development fields.
Physicochemical and Spectroscopic Data
Methyl 2-bromomethylbenzoate is typically a colorless to pale yellow liquid or a low-melting solid with a distinct aromatic odor.[1] It is readily soluble in common organic solvents like ethanol, ether, and carbon tetrachloride, but shows limited solubility in water.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 2417-73-4 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₂ | [1][2][4] |
| Molecular Weight | 229.07 g/mol | [2][4] |
| Appearance | White to light yellow powder or crystal | [1][5] |
| Boiling Point | 293.9 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.46 g/cm³ (Predicted) | [6] |
| SMILES | COC(=O)c1ccccc1CBr | [1][2][4] |
| InChI | InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | [1][2][4] |
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Predicted Data | Source(s) |
| ¹H-NMR (CDCl₃) | δ 7.97 (d, 1H, J=7.6 Hz), 7.45-7.52 (m, 2H), 7.38 (dt, 1H, J=1.2 Hz, J=7.6 Hz), 4.96 (s, 2H), 3.95 (s, 3H) | [6] |
| Monoisotopic Mass | 227.97859 Da | [2][7] |
Synthesis of Methyl 2-bromomethylbenzoate
The primary synthetic route to Methyl 2-bromomethylbenzoate involves the free-radical bromination of the benzylic methyl group of its precursor, methyl o-toluate (also known as methyl 2-methylbenzoate). This transformation can be achieved through two principal methods: photolytic bromination using elemental bromine and radical-initiated bromination with N-Bromosuccinimide (NBS).
Causality in Synthesis Design
The choice between these methods often depends on laboratory capabilities and safety considerations.
-
Photolytic Bromination: This classic method uses liquid bromine, a highly corrosive and toxic reagent. The reaction is initiated by UV or visible light, which homolytically cleaves the Br-Br bond to generate bromine radicals. This method is effective for larger-scale synthesis but requires specialized photochemical equipment and stringent safety measures.[8]
-
NBS Bromination: This is often the preferred laboratory-scale method. N-Bromosuccinimide is a crystalline solid that is easier and safer to handle than liquid bromine. It serves as a source of bromine radicals in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[9][10] The reaction proceeds efficiently under thermal conditions, avoiding the need for a dedicated photochemical reactor.
Diagram: General Synthesis Workflow
Caption: General workflow for synthesizing Methyl 2-bromomethylbenzoate.
Experimental Protocol 1: Photolytic Bromination[8]
-
Setup: Charge a water-jacketed, immersion photolysis vessel equipped with a nitrogen inlet, dropping funnel, and reflux condenser with methyl o-toluate (0.847 mol) and carbon tetrachloride (1 L).
-
Reagent Preparation: Prepare a solution of bromine (0.849 mol) in carbon tetrachloride (400 mL) and add it to the dropping funnel.
-
Reaction Initiation: Heat the reaction mixture to reflux. Irradiate the solution with a 600-watt incandescent lamp while slowly adding the bromine solution from the dropping funnel.
-
Reaction Completion: Once the bromine addition is complete, turn off the lamp and allow the solution to cool to room temperature.
-
Work-up and Purification: Remove the carbon tetrachloride under reduced pressure. Crystallize the resulting oil from a 1:1 solution of diethyl ether and hexane.
-
Isolation: Collect the solid product by filtration and wash with hexane to yield the final product (typical yield: ~61%).
Experimental Protocol 2: Radical-Initiated Bromination with NBS[9]
-
Setup: In a 250 mL round-bottom flask, dissolve methyl o-toluate (10 mmol, 1.50 g) in carbon tetrachloride (80 mL).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (11 mmol, 1.98 g) and a catalytic amount of benzoyl peroxide (BPO) (0.2 mmol, 48 mg).
-
Reaction: Heat the mixture to reflux for approximately 1.5 hours, monitoring for the completion of the reaction (e.g., by TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the insoluble succinimide by-product by filtration.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield methyl 2-bromomethylbenzoate. The reaction is reported to be quantitative.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of Methyl 2-bromomethylbenzoate is dominated by the reactivity of the bromomethyl group. As a benzylic halide, the carbon atom bonded to the bromine is highly susceptible to nucleophilic attack. This is due to the ability of the adjacent benzene ring to stabilize the developing partial positive charge in the transition state of an SN2 reaction or the full positive charge of a potential carbocation intermediate in an SN1 pathway.[11]
The primary reaction pathway is a nucleophilic substitution (SN2), where a nucleophile displaces the bromide ion. This makes the compound an excellent electrophile for introducing the 2-(methoxycarbonyl)benzyl moiety into various molecules.
Diagram: SN2 Reaction Mechanism
Caption: Generalized Sₙ2 reaction of Methyl 2-bromomethylbenzoate.
Applications in Drug Development and Organic Synthesis
Methyl 2-bromomethylbenzoate serves as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Role as an Alkylating Agent
Alkylating agents are compounds that can transfer an alkyl group to a nucleophilic site.[12][13] Due to its reactive benzylic bromide, Methyl 2-bromomethylbenzoate is an effective agent for the alkylation of amines, phenols, thiols, and other nucleophiles. This reaction is fundamental to building molecular complexity.
Case Study 1: Synthesis of Neuroprotective Agents
This reagent is used in the preparation of piperazine derivatives with potential neuroprotective activity. Specifically, it is a reactant in the synthesis of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate.[1][9] In this synthesis, the secondary amine of a piperazine derivative acts as the nucleophile, attacking the benzylic carbon of Methyl 2-bromomethylbenzoate to form a new carbon-nitrogen bond.
Case Study 2: Intermediate for Lenalidomide Synthesis
Lenalidomide is an important immunomodulatory drug used to treat multiple myeloma and other cancers. The synthesis of Lenalidomide can involve the reaction of a protected α-aminoglutarimide hydrochloride with a substituted methyl 2-halomethylbenzoate derivative, such as methyl 2-bromomethyl-3-nitrobenzoate.[14] This reaction forms the core isoindolinone structure of the drug. After the alkylation step, the nitro group is reduced to an amine to yield the final Lenalidomide molecule.[14]
Safety, Handling, and Storage
Methyl 2-bromomethylbenzoate is a hazardous chemical and must be handled with appropriate precautions.[15] It is classified as corrosive and can cause severe skin burns and eye damage.[2][5] It is also harmful if swallowed, inhaled, or in contact with skin.[16]
Table 3: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H290 | May be corrosive to metals | [2][5] |
| H302 | Harmful if swallowed | [2][16] |
| H312 | Harmful in contact with skin | [2][16] |
| H314 | Causes severe skin burns and eye damage | [2][5] |
| H315 | Causes skin irritation | [2][16] |
| H319 | Causes serious eye irritation | [2][16] |
| H332 | Harmful if inhaled | [16] |
| H335 | May cause respiratory irritation | [2][16] |
Safe Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[15] Facilities should be equipped with an eyewash station and a safety shower.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[5][15][16] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[15]
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[15] For skin contact, immediately wash with plenty of water while removing contaminated clothing.[15] If ingested, do not induce vomiting and seek immediate medical attention.[15] If inhaled, move the person to fresh air.[16]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] Keep the container tightly closed in a designated corrosives area.[5][15]
-
Disposal: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[16]
Conclusion
Methyl 2-bromomethylbenzoate (CAS 2417-73-4) is a versatile and powerful reagent in modern organic synthesis. Its defined structure and high reactivity make it an indispensable building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in the laboratory. The continued application of this intermediate is expected to contribute to advancements in drug discovery and materials science.
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